molecular formula C17H22O5 B12674680 Isoheleniamarin CAS No. 6586-77-2

Isoheleniamarin

Cat. No.: B12674680
CAS No.: 6586-77-2
M. Wt: 306.4 g/mol
InChI Key: RTZXXBPATUWPKS-FXDZLZDOSA-N
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Description

Isoheleniamarin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. . This compound has garnered interest due to its potential therapeutic properties and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoheleniamarin involves several steps, starting from basic organic compoundsCommon reagents used in these reactions include propargyl bromide and anhydrous potassium carbonate . The reaction conditions often involve dry acetone and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound in larger quantities through optimized synthetic routes and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Isoheleniamarin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions often involve hydrogenation using palladium on carbon as a catalyst.

    Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

Isoheleniamarin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying sesquiterpene lactones and their reactivity.

    Biology: this compound is studied for its potential anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of isoheleniamarin involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Isoheleniamarin is unique among sesquiterpene lactones due to its specific structure and biological activity. Similar compounds include:

  • Heleniamarin
  • Aromaticin
  • Mexicanin I
  • Amarilin

These compounds share a similar sesquiterpene lactone core but differ in their functional groups and biological activities .

Properties

CAS No.

6586-77-2

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(3aR,5S,8aR,9R)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,7,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate

InChI

InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5,8-9,12,14-15H,6-7H2,1-4H3/t8-,9?,12+,14?,15+,17-/m0/s1

InChI Key

RTZXXBPATUWPKS-FXDZLZDOSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2C([C@H]([C@]3(C1=CCC3=O)C)OC(=O)C)C(C(=O)O2)C

Canonical SMILES

CC1CC2C(C(C(=O)O2)C)C(C3(C1=CCC3=O)C)OC(=O)C

Origin of Product

United States

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